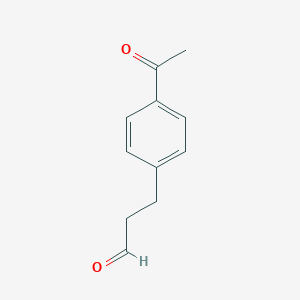
3-(4-Acetylphenyl)propanal
Beschreibung
3-(4-Acetylphenyl)propanal is an aromatic aldehyde featuring a propanal chain (-CH2-CH2-CHO) attached to a para-substituted acetylphenyl group. For example, ethyl 3-(4-acetylphenyl)propanoate (C13H16O3, MW 220.27 g/mol) is an ester analog, suggesting that the parent aldehyde likely has a molecular formula of C11H12O2 (MW 176.21 g/mol) . The acetyl group (-COCH3) on the phenyl ring is electron-withdrawing, which may influence reactivity, stability, and intermolecular interactions compared to other substituents.
Eigenschaften
CAS-Nummer |
150805-64-4 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(4-acetylphenyl)propanal |
InChI |
InChI=1S/C11H12O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
MLNXIFWOUYCVFT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)CCC=O |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)CCC=O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
3-(4-Ethylphenyl)propanal
- Molecular Formula : C11H14O
- Molecular Weight : 162.23 g/mol
- Substituent : Ethyl (-CH2CH3) at the para position.
- Key Differences: The ethyl group is electron-donating, enhancing the electron density of the aromatic ring, which may increase stability toward electrophilic substitution compared to the acetyl group. Lower molecular weight (162.23 vs. ~176.21 for 3-(4-Acetylphenyl)propanal) suggests higher volatility. No odor data available, but alkyl substituents like ethyl are often associated with milder, less polar aromas compared to acetyl derivatives .
3-(Methylthio)propanal
- Molecular Formula : C4H8OS
- Molecular Weight : 104.17 g/mol
- Substituent : Methylthio (-SCH3) group.
- Key Differences: Sulfur-containing compounds exhibit distinct odor profiles. 3-(Methylthio)propanal is noted for its meaty, cooked potato aroma with a low odor threshold, making it potent in food flavoring . The thioether group introduces sulfur-based reactivity (e.g., participation in Maillard reactions) absent in this compound .
3-(4-Fluorophenyl)propanal (4d)
- Molecular Formula : C9H9FO
- Molecular Weight : 152.17 g/mol
- Substituent : Fluorine (-F) at the para position.
- Smaller substituent size compared to acetyl reduces steric hindrance, possibly enhancing substrate accessibility in synthetic applications .
Ethyl 3-(4-Acetylphenyl)propanoate
- Molecular Formula : C13H16O3
- Molecular Weight : 220.27 g/mol
- Functional Group : Ester (-COOEt) instead of aldehyde (-CHO).
- Key Differences: Esters are generally less reactive than aldehydes, with higher stability and distinct volatility. Odor profiles shift from aldehyde-like sharpness to fruity or floral notes, depending on the ester .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


